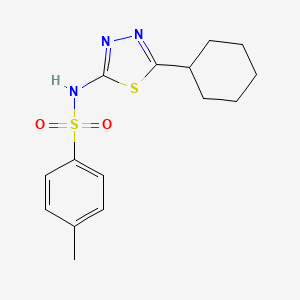![molecular formula C19H20N2O2 B5794547 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5794547.png)
3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone, also known as TQ, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. TQ belongs to the quinazoline family and has been studied extensively for its biological effects.
作用机制
The mechanism of action of 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone is not fully understood, but it has been proposed that this compound exerts its biological effects through various pathways. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. This compound has also been shown to activate the Nrf2 pathway, which regulates the expression of genes involved in antioxidant defense. In addition, this compound has been shown to inhibit the activity of various enzymes such as COX-2, iNOS, and MMPs, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. This compound has been shown to reduce oxidative stress, inflammation, and cell proliferation in cancer cells. This compound has also been shown to reduce inflammation and oxidative stress in various animal models of inflammation and neurodegenerative diseases. In addition, this compound has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone has several advantages for lab experiments. This compound is a synthetic compound that can be easily synthesized and purified. This compound is also stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. This compound has low solubility in water, which can make it difficult to administer in vivo. This compound also has poor bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the study of 3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone. One direction is to optimize the synthesis of this compound to increase yield and purity. Another direction is to improve the bioavailability of this compound to increase its effectiveness in vivo. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases.
合成方法
3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone can be synthesized through a multi-step process involving the reaction of 2,3,6-trimethylphenol with ethylene oxide to form 2-(2,3,6-trimethylphenoxy)ethanol. This intermediate is then reacted with anthranilic acid in the presence of a catalyst to form this compound. The synthesis of this compound has been optimized to increase yield and purity.
科学研究应用
3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. This compound has been shown to exhibit anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and reducing angiogenesis in cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. In addition, this compound has been studied for its potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
3-[2-(2,3,6-trimethylphenoxy)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-8-9-14(2)18(15(13)3)23-11-10-21-12-20-17-7-5-4-6-16(17)19(21)22/h4-9,12H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKMXWDIJBHPLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCCN2C=NC3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5794494.png)

![methyl 4-chloro-3-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B5794509.png)
![2-{2-methoxy-4-[(methylamino)methyl]phenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B5794517.png)
![methyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate](/img/structure/B5794535.png)

![2-(4-methoxyphenyl)-N'-{[(4-methylphenyl)thio]acetyl}acetohydrazide](/img/structure/B5794550.png)


![3-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)thio]-1H-1,2,4-triazol-5-amine](/img/structure/B5794574.png)

